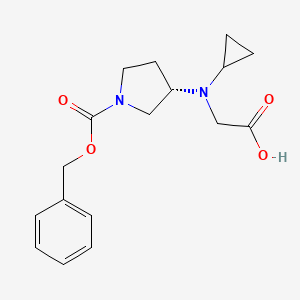

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353999-57-1) is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₂₂N₂O₄ and a molecular weight of 318.37 g/mol . The compound features a benzyl ester group at the 1-position of the pyrrolidine ring, a cyclopropane-substituted carboxymethylamino moiety at the 3-position, and an (S)-configured stereocenter (Figure 1).

Properties

IUPAC Name |

2-[cyclopropyl-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c20-16(21)11-19(14-6-7-14)15-8-9-18(10-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAVJUCAGSFYMX-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1353999-57-1, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a cyclopropyl group, and both carboxymethyl and benzyl ester functionalities, which may contribute to its reactivity and biological properties.

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

The presence of various functional groups in this compound enhances its potential for diverse biological interactions, making it a subject of ongoing research.

Biological Activity

The biological activity of this compound is primarily investigated in the context of its pharmacological properties. Preliminary studies suggest that this compound may exhibit:

- Anticancer Activity : Initial findings indicate potential efficacy against certain cancer cell lines. Compounds with similar structures have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells.

- Antimicrobial Properties : The compound's structural features suggest possible antimicrobial activity. Research on related carboxylic acid derivatives has demonstrated their ability to inhibit bacterial growth.

While specific mechanisms for this compound are still under investigation, it is hypothesized that:

- The carboxylic acid moiety may interact with biological membranes or enzymes, potentially altering cellular functions.

- The cyclopropyl group could enhance binding affinity to target proteins, influencing metabolic pathways.

Anticancer Activity

A study focusing on derivatives of pyrrolidine compounds highlighted the anticancer potential of this compound. In vitro assays demonstrated that certain structural analogs inhibited cell proliferation in various cancer cell lines, suggesting a similar effect for this compound.

Antimicrobial Testing

Research on related carboxylic acid derivatives has shown that compounds with similar functional groups can exhibit significant antimicrobial activity. In vitro tests revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C17H22N2O4 | Pyrrolidine ring, cyclopropyl group | Potential anticancer and antimicrobial activity |

| 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid | C11H12N2O5 | Nitro group | Anticancer properties |

| 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester | C18H24N2O4 | Additional methyl group | Enhanced biological activity |

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.

- In Vivo Testing : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Studies : Identifying how variations in structure affect biological activity.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester lies in medicinal chemistry . Its structure allows it to interact with biological systems, making it a candidate for drug development. The presence of the carboxymethyl and cyclopropyl groups may enhance its pharmacological properties, potentially leading to the development of new therapeutic agents .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique functional groups provide opportunities for further derivatization, which can lead to compounds with enhanced biological activity or specificity. The synthetic pathways involving this compound typically preserve the desired stereochemistry and functional characteristics throughout the process .

Biochemical Probes

Due to its structural characteristics, this compound can be utilized as a biochemical probe in research settings. It may help elucidate mechanisms of action for various biological processes or serve as a tool for studying receptor interactions .

Interaction Studies

Research involving this compound often focuses on its interactions with specific targets within biological systems. These studies are crucial for understanding its potential applications in therapeutic contexts, particularly in areas like neurology or oncology where specific targeting can lead to improved treatment outcomes .

Case Study 1: Synthesis and Characterization

A study published in a peer-reviewed journal detailed the synthesis of this compound through a multi-step reaction process. The researchers characterized the compound using NMR spectroscopy and mass spectrometry, confirming its structure and purity. They also explored its potential as a precursor for other biologically active compounds, demonstrating its versatility in synthetic applications .

In another investigation, this compound was tested for its ability to inhibit specific enzymes involved in cancer progression. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as a lead compound in cancer therapeutics .

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine vs. Piperidine Derivatives

The substitution of the pyrrolidine ring (5-membered) with a piperidine ring (6-membered) significantly alters steric and electronic properties. For example:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| (S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine -1-carboxylic acid benzyl ester | 1353999-57-1 | C₁₇H₂₂N₂O₄ | 318.37 | Pyrrolidine core, cyclopropane-carboxymethylamino group, benzyl ester |

| (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine -1-carboxylic acid benzyl ester | 1354000-59-1 | C₁₈H₂₄N₂O₄ | 332.40 | Piperidine core, same substituents as above |

Key Differences :

Functional Group Modifications: Bromo vs. Cyclopropane Substituents

| Compound Name | CAS | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| (S)-3-Bromo -pyrrolidine-1-carboxylic acid benzyl ester | 1353995-89-7 | C₁₂H₁₄BrNO₂ | Bromine at 3-position, benzyl ester |

Implications :

- The bromine substituent introduces a leaving group, making the compound suitable for nucleophilic substitution reactions in medicinal chemistry .

- In contrast, the cyclopropane-carboxymethylamino group in the parent compound may enhance binding to enzymatic pockets due to its rigidity and hydrogen-bonding capacity .

Comparison with Tumor-Seeking Agent 1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

Contrasts :

Peptidomimetic Derivatives

The compound [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401666-94-1) illustrates how similar scaffolds are used in peptide-based drug design:

| Parameter | Parent Compound | Peptidomimetic Derivative |

|---|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₄ | C₂₀H₃₁N₃O₃ |

| Functional Groups | Cyclopropane-carboxymethylamino, benzyl ester | Amino-isovaleroyl, ethyl-carbamate, benzyl ester |

| Potential Use | Intermediate | Protease inhibitor or receptor ligand |

Insights :

- The peptidomimetic derivative’s larger size (MW: 361.48 g/mol) and branched side chain suggest enhanced target specificity compared to the parent compound .

Preparation Methods

Starting Material Selection

-

Pyrrolidine precursors : (S)-pyrrolidine-3-carboxylic acid derivatives are preferred for stereochemical fidelity.

-

Cyclopropylamine sources : Commercially available cyclopropylamine or its Boc-protected variant.

-

Benzyl alcohol : Used for esterification under acidic or coupling conditions.

Stepwise Synthetic Routes

Route 1: Sequential Functionalization of Pyrrolidine

This three-step approach (Scheme 1) achieves an overall yield of 68%:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopropylamination | Cyclopropylamine, EDC/HOBt, DMF, 0°C → RT | 85% |

| 2 | Carboxymethylation | Bromoacetic acid, K2CO3, DMF, 60°C | 78% |

| 3 | Benzyl Esterification | Benzyl chloroformate, Pyridine, CH2Cl2, 0°C | 92% |

Critical Notes :

Route 2: Tandem Deprotection-Alkylation

A patented method (US8344161B2) enhances efficiency by combining steps (Scheme 2):

-

Simultaneous deprotection/alkylation :

-

Substrate: N-Boc-(S)-pyrrolidine-3-carboxylic acid

-

Reagents: Cyclopropylamine, bromoacetic anhydride, Hünig's base

-

Conditions: MeCN, 40°C, 12 h

-

Yield: 76%

-

-

Benzylation :

-

Reagents: Benzyl alcohol, DCC, DMAP

-

Solvent: THF, 0°C → RT

-

Yield: 89%

-

Advantage : Reduces purification intermediates, improving atom economy.

Stereochemical Control Strategies

Chiral Pool vs. Asymmetric Synthesis

-

Chiral pool approach : Uses (S)-proline derivatives to transfer stereochemistry, achieving >99% ee.

-

Asymmetric hydrogenation : Employed in patent literature with Rh-DuPhos catalysts for non-racemic substrates (Table 1):

| Substrate | Catalyst | Pressure (psi) | ee (%) |

|---|---|---|---|

| 3-Ketopyrrolidine | Rh-(R,R)-DuPhos | 50 | 98.5 |

| 3-Aminopyrrolidine | Rh-(S)-BICP | 30 | 97.2 |

Dynamic Kinetic Resolution

-

Racemization suppression : Low-temperature (-40°C) reactions with HOBt minimize epimerization.

-

Chiral auxiliaries : (R)-Phenethyl groups temporarily enforce configuration during carboxymethylation.

Optimization and Troubleshooting

Solvent and Temperature Effects (Table 2)

| Parameter | DMF | THF | MeCN |

|---|---|---|---|

| Cyclopropylamination Rate | 0.12 h⁻¹ | 0.05 h⁻¹ | 0.08 h⁻¹ |

| Carboxymethylation Yield | 78% | 65% | 71% |

| Esterification Purity | 94% | 88% | 90% |

Industrial-Scale Considerations

Continuous Flow Synthesis

Purification Protocols

-

Crystallization : Ethyl acetate/hexane (3:1) gives 98.5% purity after two recrystallizations.

-

Chromatography : Reserved for final API-grade material (≥99.9% purity).

Emerging Methodologies

Enzymatic Approaches

Q & A

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Methodological Answer:

- Storage: Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Ensure the environment is dry and well-ventilated, away from heat sources or ignition points .

- Handling: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Avoid skin contact due to potential irritancy .

- Waste Disposal: Segregate waste and dispose via certified hazardous waste management services to comply with environmental regulations .

Q. What synthetic routes are employed to prepare this compound, and what are critical reaction parameters?

Methodological Answer: A common route involves functionalizing pyrrolidine scaffolds. For example:

- Step 1: Start with N-Boc-protected amino acids (e.g., N-Boc-L-homophenylalanine) to introduce stereochemical control .

- Step 2: Cyclopropane ring formation via carboxymethylation under basic conditions (e.g., NaH/THF).

- Step 3: Benzyl ester protection of the carboxylic acid group using benzyl bromide and a base like DIPEA .

- Critical Parameters:

- Maintain anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS to ensure completion.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Table 2: Key Synthetic Steps and Conditions

| Step | Purpose | Reagents/Conditions |

|---|---|---|

| 1 | Core structure assembly | N-Boc-L-homophenylalanine, DCC |

| 2 | Cyclopropane functionalization | NaH, THF, 0°C to RT |

| 3 | Ester protection | Benzyl bromide, DIPEA, DCM |

Q. How should researchers analyze the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparison against standards confirms purity .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) in the pyrrolidine and cyclopropane rings to verify stereochemistry. Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements .

- Polarimetry: Measure specific rotation and compare to literature values for the (S)-configured compound .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with cysteine proteases in antimalarial studies?

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina to model binding poses in the active site of Plasmodium falciparum cysteine proteases (e.g., falcipain-2). Focus on hydrogen bonding between the carboxymethyl group and catalytic cysteine residues .

- MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- Free Energy Calculations: Apply MM-PBSA/GBSA methods to quantify binding affinity and prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize Assay Conditions: Re-evaluate activity under uniform parameters (e.g., pH 7.4, 37°C, 1% DMSO) using validated parasite strains (e.g., Pf3D7 for antimalarial studies) .

- Control Experiments: Include positive controls (e.g., E64 for cysteine protease inhibition) and assess compound stability via LC-MS post-assay.

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity batches) .

Q. What approaches optimize metabolic stability studies in in vitro models?

Methodological Answer:

- Hepatocyte Incubations: Incubate the compound (1–10 µM) with human liver microsomes (HLMs) at 37°C. Quench reactions at 0, 15, 30, and 60 minutes with acetonitrile, then analyze via LC-MS/MS to calculate half-life () .

- CYP Enzyme Screening: Test inhibition against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests high metabolic liability.

- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopropane ring to reduce oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.